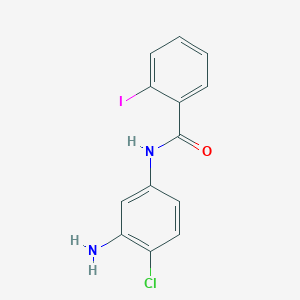

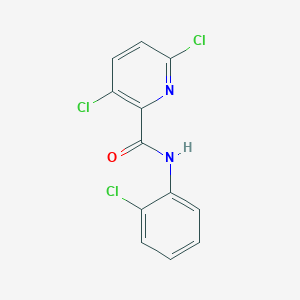

N-(3-amino-4-chlorophenyl)-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-amino-4-chlorophenyl) acylamides” are compounds that can be prepared by reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride . They are useful as intermediates for producing disperse textile dyes and couplers for color photography .

Synthesis Analysis

The synthesis of “N-(3-amino-4-chlorophenyl) acylamides” involves reacting 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of an acid acceptor, in a solvent comprising at least one polar solvent . The product is then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-amino-4-chlorophenyl) acylamides” include the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride .

Applications De Recherche Scientifique

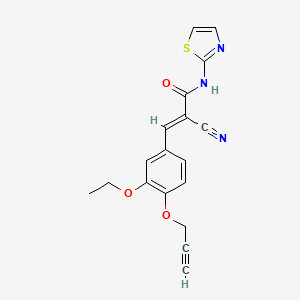

- Researchers have synthesized N-(3-amino-4-chlorophenyl)-2-iodobenzamide derivatives and evaluated their antiviral potential . Specifically, some compounds demonstrated activity against tobacco mosaic virus (TMV). Further studies could explore their efficacy against other viruses.

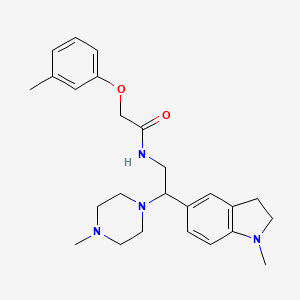

- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal activity . Investigating the antifungal potential of N-(3-amino-4-chlorophenyl)-2-iodobenzamide could provide valuable insights.

- Sulfonamide derivatives have been explored for herbicidal purposes in agriculture . Considering the compound’s structure, it might exhibit herbicidal effects, making it relevant for weed control.

- In related work, 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating the potential of N-(3-amino-4-chlorophenyl)-2-iodobenzamide in this context could be worthwhile.

- Researchers have synthesized a related compound, 4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, and performed structural and molecular docking studies on SARS-CoV-2 proteins . Similar investigations could be extended to N-(3-amino-4-chlorophenyl)-2-iodobenzamide.

- A method for iodinating salicylic acid using I2 and hydrogen peroxide has been proposed . While not directly related to N-(3-amino-4-chlorophenyl)-2-iodobenzamide, this iodination approach could inspire novel synthetic strategies.

Antiviral Activity

Antifungal Properties

Herbicidal Applications

Tumor Cell Growth Inhibition

Structural and Molecular Docking Studies

Salicylic Acid Iodination

Orientations Futures

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZAAYCXPOUSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-chlorophenyl)-2-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2690289.png)

![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)

![(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione](/img/no-structure.png)

![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)

![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)

![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)